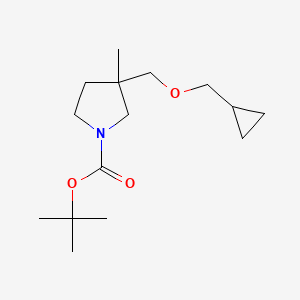
Etifoxine Desmethyl impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etifoxine Desmethyl impurity is a chemical compound related to Etifoxine, a non-benzodiazepine anxiolytic drug. The impurity is often studied to understand the purity and stability of Etifoxine formulations. It is identified by its chemical formula C₁₆H₁₅ClN₂O and has a molecular weight of 286.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etifoxine Desmethyl impurity involves several steps, typically starting from the parent compound, Etifoxine. The process includes demethylation reactions under specific conditions. Common reagents used in these reactions include acids or bases to facilitate the removal of the methyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Etifoxine Desmethyl impurity undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully reduced forms of the impurity .
Scientific Research Applications
Etifoxine Desmethyl impurity is used in various scientific research applications, including:
Chemistry: Studying the stability and degradation pathways of Etifoxine.
Biology: Understanding the biological activity and potential side effects of impurities in pharmaceutical formulations.
Medicine: Ensuring the safety and efficacy of Etifoxine as an anxiolytic drug by monitoring and controlling impurities.
Industry: Quality control and assurance in the production of Etifoxine
Mechanism of Action
The mechanism of action of Etifoxine Desmethyl impurity is closely related to that of Etifoxine. It modulates GABAergic neurotransmission and neurosteroid synthesis. The impurity may interact with similar molecular targets, including the GABA_A receptor complex, influencing its anxiolytic and neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
- Deschloro Etifoxine
- N-nitroso Etifoxine
Uniqueness
Etifoxine Desmethyl impurity is unique due to its specific structural modifications, which can influence its pharmacological properties. Compared to other impurities, it provides insights into the stability and purity of Etifoxine formulations, making it crucial for quality control in pharmaceutical production .
Properties
Molecular Formula |
C16H15ClN2O |
|---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C16H15ClN2O/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |
InChI Key |
UBTQURXIKQMINI-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)



![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)




![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)



